2-((2,2-Difluoroethyl)thio)aniline
CAS No.:
Cat. No.: VC13335008
Molecular Formula: C8H9F2NS
Molecular Weight: 189.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9F2NS |
|---|---|
| Molecular Weight | 189.23 g/mol |
| IUPAC Name | 2-(2,2-difluoroethylsulfanyl)aniline |
| Standard InChI | InChI=1S/C8H9F2NS/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8H,5,11H2 |
| Standard InChI Key | VZHWRRAXKXTCLU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N)SCC(F)F |
| Canonical SMILES | C1=CC=C(C(=C1)N)SCC(F)F |
Introduction
2-((2,2-Difluoroethyl)thio)aniline, with the CAS number 1018142-89-6, is a chemical compound that has garnered attention in various fields due to its unique molecular structure and potential applications. This compound is characterized by its molecular formula, C8H9F2NS, and a molecular weight of 189.23 g/mol .
Synthesis and Preparation
The synthesis of 2-((2,2-Difluoroethyl)thio)aniline typically involves the reaction of aniline with a difluoroethyl halide or its equivalent in the presence of a base. This reaction is often carried out under mild conditions to avoid side reactions and ensure high yields.
textReaction Scheme: Aniline + (2,2-Difluoroethyl) Halide → 2-((2,2-Difluoroethyl)thio)aniline
Biological and Chemical Applications
While specific biological applications of 2-((2,2-Difluoroethyl)thio)aniline are not widely documented, compounds with similar structures have been explored for their potential in pharmaceutical and material science applications. The presence of fluorine atoms can enhance the compound's stability and bioavailability, making it a candidate for further research in drug development or as an intermediate in chemical synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume